molecular formula C19H18ClN3O2S B2782702 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 897471-88-4

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No. B2782702
CAS RN: 897471-88-4
M. Wt: 387.88
InChI Key: ZKGHKANPNBTVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory, analgesic, and lipid peroxidation activities . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve condensation reactions . Phosphorus oxychloride is often used for this condensation, which activates the carbonyl group of aromatic acids and increases its electrophilicity to enhance the addition of triazole to it .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Compounds with a similar structure have shown significant anti-inflammatory and analgesic activities . They work by inhibiting the biosynthesis of prostaglandins, which mediate inflammation and pain .

Ulcerogenic Activity

These compounds have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard drugs . This makes them potentially useful in the treatment of gastrointestinal disorders .

Lipid Peroxidation Activities

Some of these compounds have been evaluated for their lipid peroxidation activities . This suggests potential applications in the treatment of diseases related to oxidative stress .

Antioxidant Activity

Thiazole derivatives, which are structurally similar to the compound , have been found to have antioxidant properties . This could make them useful in the treatment of diseases caused by oxidative stress .

Antimicrobial and Antifungal Activities

Thiazoles have been found to have diverse biological activities, including antimicrobial and antifungal effects . This suggests potential applications in the treatment of various infections .

Antiviral Activity

Thiazoles are also found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug . This suggests potential applications in the treatment of viral infections .

Antineoplastic Activity

Thiazoles are found in antineoplastic drugs like Tiazofurin . This suggests potential applications in the treatment of cancer .

Cytotoxic Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against various cell lines . This suggests potential applications in the development of new anticancer drugs .

properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-16-5-3-2-4-14(16)18(24)22-8-10-23(11-9-22)19-21-15-7-6-13(20)12-17(15)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGHKANPNBTVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.